molecular formula C6H10N2O4S B2612173 5-(2-Methanesulfonylethyl)imidazolidine-2,4-dione CAS No. 1008068-90-3

5-(2-Methanesulfonylethyl)imidazolidine-2,4-dione

Cat. No.: B2612173
CAS No.: 1008068-90-3
M. Wt: 206.22
InChI Key: ZJPWDHCJZZYZNS-UHFFFAOYSA-N
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Description

5-(2-Methanesulfonylethyl)imidazolidine-2,4-dione is a chemical compound with the molecular formula C6H10N2O4S and a molecular weight of 206.22 g/mol It is characterized by the presence of an imidazolidine-2,4-dione core structure substituted with a 2-methanesulfonylethyl group

Scientific Research Applications

Chemistry

In chemistry, 5-(2-Methanesulfonylethyl)imidazolidine-2,4-dione is used as an intermediate in the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the effects of sulfonyl-containing compounds on biological systems. It may serve as a model compound for investigating the interactions of sulfonyl groups with biological molecules.

Medicine

In medicine, this compound has potential applications as a pharmacophore in drug design. Its imidazolidine-2,4-dione core is a common motif in various pharmaceutical agents, and the methanesulfonylethyl group can enhance the compound’s pharmacokinetic properties.

Industry

In industrial applications, this compound can be used as a building block for the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for use in various industrial processes.

Safety and Hazards

This compound has been classified with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methanesulfonylethyl)imidazolidine-2,4-dione typically involves the reaction of imidazolidine-2,4-dione with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:

Imidazolidine-2,4-dione+Methanesulfonyl chlorideThis compound\text{Imidazolidine-2,4-dione} + \text{Methanesulfonyl chloride} \rightarrow \text{this compound} Imidazolidine-2,4-dione+Methanesulfonyl chloride→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(2-Methanesulfonylethyl)imidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The imidazolidine ring can be reduced under specific conditions to yield different imidazolidine derivatives.

    Substitution: The methanesulfonylethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanesulfonyl group can yield sulfone derivatives, while reduction of the imidazolidine ring can produce various imidazolidine derivatives.

Mechanism of Action

The mechanism of action of 5-(2-Methanesulfonylethyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. The methanesulfonylethyl group can form hydrogen bonds and electrostatic interactions with target molecules, while the imidazolidine-2,4-dione core can participate in various chemical reactions. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    5-(2-Chloroethyl)imidazolidine-2,4-dione: Similar structure but with a chloroethyl group instead of a methanesulfonylethyl group.

    5-(2-Hydroxyethyl)imidazolidine-2,4-dione: Contains a hydroxyethyl group, offering different reactivity and biological properties.

    5-(2-Aminoethyl)imidazolidine-2,4-dione: Features an aminoethyl group, which can engage in different types of chemical interactions.

Uniqueness

5-(2-Methanesulfonylethyl)imidazolidine-2,4-dione is unique due to the presence of the methanesulfonylethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s solubility, stability, and reactivity, making it a valuable intermediate in various synthetic and research applications.

Properties

IUPAC Name

5-(2-methylsulfonylethyl)imidazolidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O4S/c1-13(11,12)3-2-4-5(9)8-6(10)7-4/h4H,2-3H2,1H3,(H2,7,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJPWDHCJZZYZNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CCC1C(=O)NC(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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